molecular formula C12H8N2O2 B12976658 Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde

Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde

Cat. No.: B12976658
M. Wt: 212.20 g/mol
InChI Key: TZCMEJKTBIEJJZ-UHFFFAOYSA-N
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Description

Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is a heterocyclic compound that features a fused ring system combining a pyridine ring and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde typically involves the cyclization of 2-chloro-3-nitropyridines with o-aminophenols. This reaction is base-mediated and involves a sequential nucleophilic substitution of the chlorine atom and the nitro group. The reaction conditions often include heating the reactants in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to ensure consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and phenols can be used in substitution reactions.

Major Products

    Oxidation: Pyrido[4,3-b][1,4]benzoxazine-10-carboxylic acid.

    Reduction: Pyrido[4,3-b][1,4]benzoxazine-10-amine.

    Substitution: Various substituted pyrido[4,3-b][1,4]benzoxazines depending on the nucleophile used.

Scientific Research Applications

Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde

InChI

InChI=1S/C12H8N2O2/c15-8-14-9-3-1-2-4-11(9)16-12-5-6-13-7-10(12)14/h1-8H

InChI Key

TZCMEJKTBIEJJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(O2)C=CN=C3)C=O

Origin of Product

United States

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